Pyridoxal 4-methoxybenzoyl hydrazone
Overview
Description
Pyridoxal 4-methoxybenzoyl hydrazone is a derivative of pyridoxal, which is a form of vitamin B6 . It is a type of hydrazone and acylhydrazone compound . These compounds are produced from aldehyde reacting with hydrazine or acylhydrazine . They have been reported to exhibit antitumor activities .
Synthesis Analysis
The synthesis of hydrazones like this compound involves combining suitable aldehydes with hydrazides . The process can be carried out through solution-based synthesis, mechanosynthesis, and solid-state melt reactions .Chemical Reactions Analysis
Hydrazones undergo various chemical reactions. For instance, crystalline amine-functionalised hydrazones undergo post-synthetic modifications in reactions with pyridinecarbaldehyde vapours to form hydrazone-Schiff bases .Scientific Research Applications
1. Structural and Spectral Studies
Pyridoxal 4-methoxybenzoyl hydrazone and its analogues have been studied for their ultraviolet-visible absorption spectra, indicating that these compounds are stable at physiological pH but hydrolyze in strongly acidic or basic solutions. This suggests their potential in applications requiring stable compounds at neutral pH, but with sensitivity to pH changes (Richardson et al., 2005). Similarly, the structures of methoxy substituted pyridones have been characterized, indicating that they crystallize in the hydrazone form, providing insights into the stability and molecular geometry of these compounds (Mirković et al., 2014).
2. Antimicrobial and Antibacterial Applications
New mononuclear zinc(II) complexes with similar hydrazone ligands, including 4-methoxybenzoic acid hydrazides, have been synthesized and found to have effective antibacterial activities against various bacterial strains (Sang et al., 2020). Furthermore, a series of hydrazide-hydrazones of methoxybenzoic acids have shown promising antibacterial activity against Bacillus spp., highlighting their potential in antimicrobial drug development (Popiołek & Biernasiuk, 2016).
3. Insecticidal Activities
A study on acid hydrazide derivatives, transformed into various N-heterocycles including those involving 4-methoxybenzaldehyde, has shown that these compounds exhibit significant larvicidal activity against Culex pipiens, indicating their potential in pest control strategies (Ramadan et al., 2022).
4. Catalytic and Chemical Reaction Studies
Pyridoxal hydrazonato molybdenum(VI) complexes have been investigated for their structural properties and tested as (pre)catalysts for epoxidation reactions under solvent-free conditions, showing potential in chemical synthesis processes (Pisk et al., 2014).
5. Potential in Bioconjugation and Ligand Binding
Studies have shown that certain hydrazones, including those derived from pyridoxal, can speed up oxime and hydrazone formation, a process widely used in molecular conjugation in chemistry and biology (Crisalli & Kool, 2013). Moreover, ruthenium(II) hydrazone complexes containing 4-methoxybenzhydrazone ligands have been synthesized and characterized, showing significant DNA binding, cleavage, and cytotoxic activity, indicating their potential in therapeutic and biochemical applications (Mohanraj et al., 2016).
Mechanism of Action
While the specific mechanism of action for Pyridoxal 4-methoxybenzoyl hydrazone is not mentioned in the search results, hydrazone and acylhydrazone compounds have been reported to exhibit antiangiogenic effects . They achieve this by reducing the content of intracellular labile iron pool (LIP) and glutathione (GSH), subsequently arresting cell cycle and inducing cell apoptosis .
Future Directions
Properties
IUPAC Name |
N-[(E)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]-4-methoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-10-15(21)14(12(9-20)7-17-10)8-18-19-16(22)11-3-5-13(23-2)6-4-11/h3-8,20-21H,9H2,1-2H3,(H,19,22)/b18-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGBVQWRRPVQPL-QGMBQPNBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=NNC(=O)C2=CC=C(C=C2)OC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C(=C1O)/C=N/NC(=O)C2=CC=C(C=C2)OC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00878004 | |
Record name | Pyridoxal p-Methoxyphenyl-acyl hydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00878004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116324-89-1 | |
Record name | Pyridoxal 4-methoxybenzoyl hydrazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116324891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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